1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester

Description

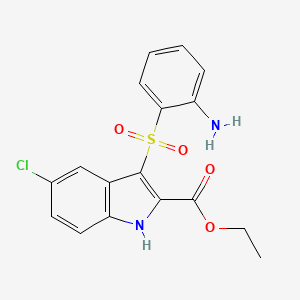

This compound is an ethyl ester derivative of 1H-indole-2-carboxylic acid with a 3-((2-aminophenyl)sulfonyl) substituent and a chlorine atom at position 3. Its molecular formula is C₁₇H₁₅ClN₂O₄S, with a molecular weight of 390.83 g/mol. The ethyl ester moiety at the carboxylate position is a common functional group in prodrug strategies, improving lipophilicity for better membrane permeability .

Properties

CAS No. |

206256-32-8 |

|---|---|

Molecular Formula |

C17H15ClN2O4S |

Molecular Weight |

378.8 g/mol |

IUPAC Name |

ethyl 3-(2-aminophenyl)sulfonyl-5-chloro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C17H15ClN2O4S/c1-2-24-17(21)15-16(11-9-10(18)7-8-13(11)20-15)25(22,23)14-6-4-3-5-12(14)19/h3-9,20H,2,19H2,1H3 |

InChI Key |

YLPOCIPTIQBWAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester typically involves multiple steps. One common method starts with the preparation of ethyl indole-2-carboxylate, which is then subjected to various functionalization reactions. For instance, the nitrogen of ethyl indole-2-carboxylate can be alkylated using aqueous potassium hydroxide in acetone

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and sulfonates, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an indole core with a carboxylic acid group at the 2-position, an ethyl ester group, and a sulfonamide substituent. Its unique structure contributes to its diverse chemical properties. The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing indole derivatives and sulfonamide precursors.

- Refluxing in Organic Solvents : Often performed under acidic or basic conditions to facilitate the reaction.

Biological Activities

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester exhibits several noteworthy biological activities:

- Enzyme Inhibition : The indole moiety allows for interaction with various enzymes, making it a candidate for developing enzyme inhibitors that could be useful in treating diseases such as cancer and HIV.

- Receptor Modulation : Its structure enables binding to specific receptors, modulating their activity and influencing biochemical pathways.

Therapeutic Applications

The potential therapeutic applications of this compound are vast:

- Cancer Treatment : Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth and metastasis. The unique substituents in this compound may enhance its efficacy as an anticancer agent.

- Antiviral Properties : Given its ability to interact with viral proteins, there is ongoing research into its use against viral infections like HIV.

- Anti-inflammatory Effects : Some studies suggest that indole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological effects and therapeutic potentials of this compound:

- Study on Enzyme Interaction : A study demonstrated that derivatives of indole could significantly inhibit specific enzymes involved in cancer pathways, suggesting that this compound may exhibit similar effects.

- Antiviral Activity Research : Research focusing on indole derivatives revealed promising results against viral replication. This positions the compound as a potential candidate for further antiviral drug development.

Mechanism of Action

The mechanism of action of 1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility : The sulfonamide group in the target compound enhances water solubility compared to phenyl or acetyl-substituted analogs, which rely on ester or aryl groups for lipophilicity .

- Melting Point : Sulfonamide derivatives typically exhibit higher melting points (e.g., 230–250°C range for related compounds ) due to hydrogen bonding, whereas acetylated or phenyl-substituted analogs have lower melting points (e.g., 233–234°C for N-[2-(4-methylbenzoyl)phenyl] derivatives ).

Spectroscopic Data

- ¹H-NMR : The target compound’s sulfonamide NH₂ group would resonate as a broad singlet near δ 6.5–7.5 ppm, distinct from acetyl (δ ~2.5 ppm) or phenyl (δ 7.2–7.8 ppm) substituents .

- IR : Sulfonamide S=O stretches appear at 1320–1290 cm⁻¹ and 1160–1120 cm⁻¹, differentiating it from ester C=O (1700–1680 cm⁻¹) or amide C=O (1650–1630 cm⁻¹) peaks .

Biological Activity

1H-Indole-2-carboxylic acid, 3-((2-aminophenyl)sulfonyl)-5-chloro-, ethyl ester, a compound with the CAS number 206256-32-8, is part of the indole family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevance in medicinal chemistry.

Chemical Structure and Properties

The compound features an indole core substituted with a carboxylic acid at the 2-position, an ethyl ester group, and a sulfonamide moiety at the 3-position. The presence of chlorine at the 5-position further modifies its chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅ClN₂O₄S |

| Molecular Weight | 378.83 g/mol |

| Boiling Point | 649.6 °C |

| Density | 1.463 g/cm³ |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of this compound can be achieved through various methods involving the reaction of indole derivatives with sulfonamide reagents under controlled conditions. Common methods include:

- Condensation Reactions : Utilizing acid or base catalysts.

- Esterification : Reaction of indole-2-carboxylic acid with ethanol in the presence of an acid catalyst.

Antiviral Activity

Research indicates that derivatives of indole-2-carboxylic acids can inhibit HIV integrase, a key enzyme in the HIV replication cycle. A study demonstrated that similar compounds showed significant inhibitory activity against integrase with IC50 values ranging from 3.11 μM to 32.37 μM . The indole nucleus facilitates binding to the active site of integrase by chelating metal ions essential for its activity.

Antitumor Properties

Indole derivatives are known for their antitumor activities. For instance, compounds structurally related to our target compound have shown promising results in inhibiting various cancer cell lines, including MCF-7 and HCT-116, with IC50 values in low micromolar ranges . The unique substituents may enhance their interaction with cellular targets involved in tumor progression.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. The indole core is known to interact with various biological targets including kinases and proteases. The sulfonamide group enhances binding affinity due to additional hydrogen bonding capabilities .

Case Studies and Research Findings

- Integrase Inhibition : In a study focused on optimizing indole derivatives, modifications at the C3 position significantly improved antiviral activity against HIV integrase, showcasing IC50 values that were markedly lower than those of parent compounds .

- Antitumor Activity : Another study highlighted that structurally similar compounds exhibited potent anticancer effects on various cell lines, suggesting that the unique structural features of our compound may confer similar benefits .

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Indole-3-acetic acid | Plant hormone | Involved in plant growth regulation |

| Indole-2-carboxylic acid | Lacks sulfonamide group | Different chemical reactivity |

| Ethyl indole-2-carboxylate | Similar structure without sulfonamide | Different applications |

| 5-Methylindole | Contains a methyl group at position 5 | Variation in biological activity due to methylation |

Q & A

Basic: What synthetic routes are commonly used to prepare ethyl 5-chloro-3-((2-aminophenyl)sulfonyl)-1H-indole-2-carboxylate?

Answer:

The synthesis typically involves multi-step procedures:

- Step 1: Start with ethyl 5-chloro-1H-indole-2-carboxylate, which can undergo sulfonation at the 3-position using sulfonating agents (e.g., 2-aminobenzenesulfonyl chloride). Protection of the indole NH group with di-tert-butyl dicarbonate (Boc₂O) and catalytic 4-dimethylaminopyridine (DMAP) is often employed to prevent side reactions .

- Step 2: Deprotection under acidic conditions (e.g., trifluoroacetic acid) yields the final product. Reaction optimization may require refluxing in acetic acid with sodium acetate to stabilize intermediates .

- Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., acetic acid/water mixtures) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. This confirms stereochemistry and validates sulfonyl group positioning .

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituents (e.g., sulfonyl and ethyl ester groups). Aromatic protons in the indole and phenyl rings appear as distinct multiplets.

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- IR Spectroscopy: Detect functional groups (e.g., C=O ester stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹).

Advanced: How do structural modifications influence this compound’s biological activity?

Answer:

- Sulfonyl Group: The 3-((2-aminophenyl)sulfonyl) moiety may enhance binding to biological targets (e.g., enzymes) via hydrogen bonding or π-π stacking. Modifying the sulfonyl substituent (e.g., replacing -NH₂ with -NO₂) can alter potency .

- Chloro Substituent: The 5-chloro group increases lipophilicity, improving membrane permeability. Substitution with bulkier halogens (e.g., Br) may sterically hinder target interactions .

- Ethyl Ester: Hydrolysis to the carboxylic acid in vivo can affect bioavailability. Replace with methyl or tert-butyl esters to modulate stability .

Advanced: What computational strategies predict binding affinity and selectivity for this compound?

Answer:

- Pharmacophore Modeling: Align the compound’s 3D structure (e.g., sulfonyl, indole, and ester groups) with known inhibitors. Use software like Schrödinger or MOE to generate models that prioritize electrostatic and hydrophobic interactions .

- Molecular Dynamics (MD) Simulations: Simulate binding to targets (e.g., HIV reverse transcriptase) to assess stability. Calculate binding free energy (ΔG) using MM/GBSA methods .

- Docking Studies: Screen against protein databases (e.g., PDB) to identify potential off-target effects.

Advanced: How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

Answer:

- Purity Analysis: Ensure >95% purity via HPLC. Impurities (e.g., unreacted sulfonyl chloride) may interfere with assays .

- Assay Conditions: Standardize cell lines, buffer pH, and incubation times. For example, serum proteins in cell media can bind the compound, reducing effective concentration.

- Metabolic Stability: Test in liver microsomes to identify rapid degradation pathways (e.g., ester hydrolysis) that skew results .

Basic: What purification techniques are recommended for intermediates and final products?

Answer:

- Recrystallization: Use acetic acid or ethanol/water mixtures for sulfonated intermediates. Cooling gradients improve crystal quality .

- Column Chromatography: Separate byproducts using silica gel and gradients of ethyl acetate/hexane. Monitor fractions via UV-vis at 254 nm.

- Acid-Base Extraction: Remove unreacted amines or acids by adjusting pH (e.g., aqueous HCl for basic impurities).

Advanced: What strategies optimize reaction yield in large-scale synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.